molecular formula C21H26N2O4S2 B14212546 2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methoxyphenyl)acetamide CAS No. 827044-61-1

2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B14212546
CAS No.: 827044-61-1
M. Wt: 434.6 g/mol
InChI Key: QKHZCHHLMPFASD-UHFFFAOYSA-N
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Description

2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxyaniline and acetamide functional groups, as well as sulfanyl linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate 2-(2-methoxyanilino)-2-oxoethyl compound. This intermediate is then reacted with a sulfanylpropylsulfanyl reagent under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The methoxyaniline moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The methoxyaniline moiety can bind to active sites of enzymes, potentially inhibiting their activity. The sulfanyl groups may also play a role in modulating the redox state of biological systems, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methoxyphenyl)acetamide
  • 2-[(3-{[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
  • N-[(2R,4aS,12aS)-2-[2-(3-methoxyanilino)-2-oxoethyl]-5-methyl-6-oxo-2,3,4,4a,12,12a-hexahydropyrano[2,3-c][1,5]benzoxazocin-8-yl]-4-oxanecarboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and sulfanyl linkages, which confer distinct chemical and biological properties

Properties

CAS No.

827044-61-1

Molecular Formula

C21H26N2O4S2

Molecular Weight

434.6 g/mol

IUPAC Name

2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C21H26N2O4S2/c1-26-18-10-5-3-8-16(18)22-20(24)14-28-12-7-13-29-15-21(25)23-17-9-4-6-11-19(17)27-2/h3-6,8-11H,7,12-15H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

QKHZCHHLMPFASD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSCCCSCC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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